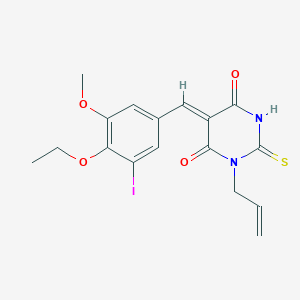![molecular formula C20H25N3O4S B300845 5-[4-(Diethylamino)benzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300845.png)
5-[4-(Diethylamino)benzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(Diethylamino)benzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, commonly known as DABEOT, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. It is a yellow crystalline powder that has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of DABEOT is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. Specifically, DABEOT has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, DABEOT is able to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, DABEOT has been found to exhibit a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant effects, as well as the ability to inhibit the growth and metastasis of cancer cells. Additionally, DABEOT has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of using DABEOT in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, DABEOT is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using DABEOT is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on DABEOT. One area of interest is the development of DABEOT-based therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of DABEOT and its potential interactions with other signaling pathways. Finally, the development of more efficient synthesis methods for DABEOT could lead to increased availability and accessibility for researchers.
合成方法
The synthesis of DABEOT involves the reaction of 4-(diethylamino)benzaldehyde with 2-(4-morpholinyl)-2-oxoethyl isothiocyanate, followed by the addition of thiosemicarbazide. This reaction leads to the formation of the thiazolidinedione ring, resulting in the final product of DABEOT. The synthesis of DABEOT has been well-documented in the scientific literature, and its purity and stability have been confirmed through various analytical techniques.
科学研究应用
DABEOT has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit anti-cancer properties through its ability to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. Additionally, DABEOT has been shown to have anti-inflammatory and anti-oxidant effects, making it a promising candidate for the treatment of various inflammatory diseases.
属性
产品名称 |
5-[4-(Diethylamino)benzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C20H25N3O4S |
分子量 |
403.5 g/mol |
IUPAC 名称 |
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H25N3O4S/c1-3-21(4-2)16-7-5-15(6-8-16)13-17-19(25)23(20(26)28-17)14-18(24)22-9-11-27-12-10-22/h5-8,13H,3-4,9-12,14H2,1-2H3/b17-13- |
InChI 键 |
VDXQRZFZLVWUIT-LGMDPLHJSA-N |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCOCC3 |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3 |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-({[(4-bromobenzoyl)amino]carbothioyl}amino)phenyl]-3-chlorobenzamide](/img/structure/B300763.png)
![3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B300764.png)
![3-chloro-N-[4-({[(3-isopropoxybenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B300765.png)
![(5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B300766.png)

![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl pyridine-4-carboxylate](/img/structure/B300771.png)
![ethyl {2-bromo-6-ethoxy-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B300773.png)
![2-(4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B300777.png)

![1-allyl-5-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B300779.png)
![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B300782.png)
![methyl 3-methyl-4-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B300783.png)
![ethyl {2-chloro-6-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B300784.png)
![2-[({1-[(1-allyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-naphthyl}oxy)methyl]benzonitrile](/img/structure/B300785.png)